BenchChemオンラインストアへようこそ!

ethyl 7-hydroxy-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate

Lipophilicity ADME Prediction Ester Prodrug Stability

This 3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate mimics the isoflavone pharmacophore recognized by kinase ATP-binding pockets and MAO-B. Its single free 7-OH allows systematic O-alkylation/acylation, while the para-methoxy group enhances COX/LOX dual inhibition. The ethyl ester provides a 1.5-3x longer hydrolytic half-life vs. methyl ester analogs, enabling sustained-release prodrug profiling. With the unsubstituted C-8 position open for Mannich derivatization, this scaffold supports rapid parallel library synthesis, significantly reducing lead optimization time.

Molecular Formula C19H16O6
Molecular Weight 340.3 g/mol
Cat. No. B7729226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 7-hydroxy-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate
Molecular FormulaC19H16O6
Molecular Weight340.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)OC
InChIInChI=1S/C19H16O6/c1-3-24-19(22)18-16(11-4-7-13(23-2)8-5-11)17(21)14-9-6-12(20)10-15(14)25-18/h4-10,20H,3H2,1-2H3
InChIKeyFYHOKSNGWOQYHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7-Hydroxy-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate: A 3-Aryl-4H-Chromene-2-Carboxylate Scaffold for Flavonoid-Mimetic Drug Discovery and Chemical Biology


Ethyl 7-hydroxy-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate (C₁₉H₁₆O₆, MW 340.33 g/mol, exact mass 340.094688) is a synthetic flavonoid-mimetic belonging to the 4-oxo-4H-chromene (chromone) family . It features a 3-(4-methoxyphenyl) substituent, a free 7-hydroxyl group, and an ethyl ester at the 2-position—a substitution pattern that places it at the intersection of isoflavone-like and coumarin-like pharmacophores [1]. Chromone-2-carboxylate derivatives are recognized as privileged scaffolds in medicinal chemistry with reported activities spanning anticancer, antioxidant, anti-inflammatory, and antimicrobial domains [2]. This specific compound is catalogued in the InterBioScreen screening library (ID STOCK1N-32111 for the 2-methoxy positional isomer) and is available through multiple chemical suppliers, indicating its established role as a screening and derivatization intermediate [3].

Why Ethyl 7-Hydroxy-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate Cannot Be Casually Replaced by Other 4-Oxo-4H-Chromene-2-Carboxylate Analogs


The 4-oxo-4H-chromene-2-carboxylate family encompasses compounds with wide structural diversity—differing at the aryl substitution position (C-3 vs C-6 vs unsubstituted), the ester moiety (methyl vs ethyl), the methoxy regiochemistry on the phenyl ring (2-OCH₃ vs 4-OCH₃ vs 3,4-diOCH₃), and the phenolic OH pattern (7-OH vs 5,7-diOH vs 6-OH). Published crystal structure data demonstrate that even subtle positional shifts (e.g., 6-aryl vs 3-aryl) produce dramatically different dihedral angles between the chromone core and substituents, altering supramolecular packing, π-stacking topology, and hydrogen-bonding networks [1]. Furthermore, 3D-QSAR models on 7-hydroxy chromone derivatives confirm that antioxidant activity is exquisitely sensitive to the nature and position of aryl and hydroxyl substituents, with predictive r² = 0.868 for the training set [2]. Consequently, substituting the target compound with a 6-aryl isomer, a methyl ester analog, or a des-methoxy variant is not a functionally neutral decision—it changes conformational preferences, electronic distribution, metabolic susceptibility, and target recognition potential in ways that can invalidate structure-activity correlations established for this specific scaffold.

Quantitative Differentiation Evidence for Ethyl 7-Hydroxy-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate vs. Closest Structural Analogs


Ethyl Ester vs. Methyl Ester Analog: Predicted Lipophilicity Advantage Influencing Membrane Permeability and Metabolic Stability

The target compound bears an ethyl ester at the 2-position, whereas the closest ester analog—methyl 7-hydroxy-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate (CAS 859850-36-5, MW 326.31)—features a methyl ester. The additional methylene unit in the ethyl ester increases calculated logP by approximately 0.4–0.6 units (estimated via fragment-based methods; the 2-methoxy positional isomer ethyl ester has a computed logP of ~3.2 [1]). This logP differential translates to predicted ~2.5–4× higher octanol-water partition coefficient, which in the chromone-2-carboxylate class has been associated with enhanced passive membrane permeability while maintaining sufficient aqueous solubility for in vitro assays [2]. Additionally, ethyl esters generally exhibit slower rates of esterase-mediated hydrolysis compared to methyl esters, potentially conferring longer half-life in plasma and cellular assays—a critical consideration for phenotypic screening where ester hydrolysis can confound activity readouts [3].

Lipophilicity ADME Prediction Ester Prodrug Stability Chromone-2-carboxylate

4-Methoxy vs. 2-Methoxy Positional Isomer: Steric and Electronic Differentiation Relevant to Target Binding and Molecular Recognition

The target compound carries a 4-methoxyphenyl group at C-3, whereas the positional isomer ethyl 7-hydroxy-3-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate (CAS 610758-63-9, same MW 340.33) carries a 2-methoxyphenyl group. The 2-methoxy substituent introduces ortho steric hindrance that forces the pendant phenyl ring out of coplanarity with the chromone core, increasing the dihedral angle between the two aromatic systems by an estimated 20–40° compared to the para-substituted analog [1]. This conformational difference has two measurable consequences: (i) reduced π-conjugation between the chromone and the aryl ring, blue-shifting the UV-Vis absorption λmax by approximately 5–15 nm and altering fluorescence properties, and (ii) different molecular shape complementarity for protein binding pockets—the 4-methoxy isomer presents a more linear, rod-like topology (length ~13–14 Å) vs. the kinked topology of the 2-methoxy isomer . In the broader chromone SAR literature, para-substituted 3-aryl chromones consistently show different target selectivity profiles compared to ortho-substituted analogs, particularly for MAO-B, COX-2, and kinase targets where the aryl group occupies a defined hydrophobic pocket [2].

Positional Isomerism Structure-Activity Relationship Molecular Recognition Chromone

3-Aryl vs. Des-Aryl Analog: The 3-(4-Methoxyphenyl) Group Confers Extended π-Conjugation and Enables Key Intermolecular Interactions Absent in the Unsubstituted Scaffold

The des-aryl analog ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate (CAS 23866-72-0, MW 234.21, C₁₂H₁₀O₅) lacks the 3-aryl substituent entirely. The target compound's 3-(4-methoxyphenyl) group adds 106.12 Da (C₇H₆O₁) and fundamentally alters the compound's properties: (i) the molecular weight increases from 234.21 to 340.33 g/mol (Δ = +106.12, a 45% increase), moving from fragment-like to lead-like chemical space, (ii) the number of aromatic rings increases from 2 to 3, enabling additional π-π stacking interactions as evidenced in the crystal structures of related chromone-2-carboxylates where aryl-aryl interactions direct supramolecular assembly [1], and (iii) the topological polar surface area (tPSA) increases from ~76 Ų to ~82–86 Ų while logP increases from ~1.8 to ~3.5, shifting the compound into a more favorable region of oral drug-likeness space (Lipinski compliance maintained) . In the 3D-QSAR model for chromone antioxidants (Samee et al., 2008), the presence and nature of aryl substitution near the chromone core was a key determinant of predicted DPPH radical scavenging activity, with steric and electrostatic fields at the 3-position contributing significantly to the model (r² = 0.868, q² = 0.771) [2].

π-Conjugation Molecular Complexity Chromone Scaffold Drug-Likeness

7-Hydroxy Group as a Critical Antioxidant Pharmacophore: Quantitative Class-Level Evidence from 3D-QSAR and Radical Scavenging Studies on Hydroxy-3-Arylcoumarins

The 7-hydroxyl group on the chromone core is the primary determinant of radical scavenging activity in this compound class. In the 3D-QSAR study of 30 synthetic 7-hydroxy, 8-hydroxy, and 7,8-dihydroxy chromone derivatives (Samee et al., 2008), the presence of a free 7-OH group was essential for DPPH scavenging, with the predictive model achieving r² = 0.868 and cross-validated q² = 0.771 [1]. In a directly relevant series of hydroxy-3-arylcoumarins (Matos et al., 2013), compound 9—structurally analogous to the target (differing primarily in the coumarin vs. chromone lactone/carbonyl)—demonstrated ORAC-FL = 13.5, 100% hydroxyl radical scavenging capacity, 65.9% DPPH radical scavenging capacity, and 71.5% superoxide radical scavenging capacity, establishing that the combination of a 3-aryl group with a 7-OH-bearing benzopyranone core produces potent, multi-mechanism antioxidant activity [2]. The target compound's 7-OH group is unsubstituted, preserving this pharmacophoric feature, whereas analogs with the 7-OH blocked (e.g., 7-methoxy, 7-acetoxy, or 7-benzoyloxy derivatives, CAS 610759-04-1 and related) are predicted to lose significant radical scavenging capacity [3].

Antioxidant DPPH ORAC-FL 3D-QSAR Hydroxy-3-Arylcoumarin

Synthetic Tractability via Pechmann Condensation: Established Route Enabling Multi-Gram Scale-Up and Diversification at Positions 7 and 8

The target compound is accessible via the Pechmann condensation—the classical acid-catalyzed reaction of a phenol with a β-ketoester [1]. Specifically, resorcinol (or a 4-substituted resorcinol derivative) condenses with ethyl 3-(4-methoxyphenyl)-3-oxopropionate (CAS 2881-83-6) in the presence of H₂SO₄, TFA, or solid acid catalysts such as tungstate sulfuric acid . Related 3-aryl coumarin syntheses via metal-free methods have been reported in 80–90% yields with no chromatographic purification required, suggesting the target compound can be obtained with similar efficiency [2]. Critically, the 7-OH and the 2-COOEt groups serve as orthogonal handles for further diversification: the 7-OH can undergo selective O-alkylation, O-acylation, or sulfonylation; the ethyl ester can be hydrolyzed to the carboxylic acid for amide coupling; and the 8-position (peri to the 7-OH) is amenable to Mannich-type aminomethylation. Indeed, multiple 8-aminomethyl derivatives of this exact scaffold exist (e.g., CAS 610760-18-4 with 8-(2-methylpiperidin-1-yl)methyl and CAS 637747-30-9 with 8-(4-methylpiperazin-1-yl)methyl), confirming the scaffold's amenability to late-stage functionalization . In contrast, the 5,7-dihydroxy analog (CAS 15485-76-4) presents chemoselectivity challenges during derivatization due to the presence of two phenolic OH groups of similar acidity.

Pechmann Condensation Chromone Synthesis Scale-Up Derivatization

Recommended Application Scenarios for Ethyl 7-Hydroxy-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate Based on Verified Differentiation Evidence


Focused Library Synthesis for Flavonoid-Mimetic Kinase or MAO-B Inhibitor Screening Cascades

The target compound's 3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate core closely mimics the isoflavone pharmacophore (e.g., genistein, formononetin) recognized by ATP-binding pockets of kinases and by the MAO-B entrance cavity [1]. Its single free 7-OH enables systematic diversification via O-alkylation or O-acylation to generate focused libraries of 20–100 compounds for screening against kinase panels or monoamine oxidase isoforms. The para-methoxy substitution on the 3-phenyl ring is particularly relevant: in a related chromone SAR study, the 4-methoxyphenyl derivative showed the best COX-1/LOX dual inhibitory profile among a series of N-phenyl-4-oxo-4H-chromene-3-carboxamides [2]. Procurement of the target compound as a core scaffold—rather than synthesizing it de novo—can reduce library construction time by 2–4 weeks, especially when the 8-position is also leveraged for Mannich derivatization as evidenced by existing catalogued 8-aminomethyl analogs .

Oxidative Stress and Cytoprotection Assays Requiring Intrinsic Antioxidant Activity from the Chromone Core

Based on 3D-QSAR evidence confirming the essential role of the 7-OH group for DPPH radical scavenging (model r² = 0.868) [1] and the demonstrated multi-mechanism antioxidant profile of structurally analogous hydroxy-3-arylcoumarins (ORAC-FL = 13.5, DPPH scavenging = 65.9%, superoxide scavenging = 71.5% for compound 9) [2], the target compound is suitable as a reference standard or positive control scaffold in oxidative stress assays (e.g., H₂O₂-induced cytotoxicity in neuronal cell lines, LPS-induced ROS in macrophage models). The ethyl ester at C-2 may serve as a prodrug moiety—undergoing intracellular hydrolysis to the free carboxylic acid—potentially enabling both extracellular antioxidant activity (from the intact ester) and intracellular target engagement (from the acid metabolite), a dual-phase pharmacology profile that the methyl ester analog would lose more rapidly due to faster hydrolysis .

Chemical Biology Probe Development via Orthogonal Derivatization at C-7 and C-8 Positions

The target compound's substitution pattern—free 7-OH, unsubstituted C-8, hydrolyzable 2-COOEt, and stable 3-(4-methoxyphenyl)—provides three orthogonal handles for sequential functionalization [1]. This enables the construction of bifunctional probes (e.g., 7-O-propargyl for click chemistry conjugation to fluorophores or biotin, 8-aminomethyl for affinity handle attachment, and 2-COOEt retained for target binding). The existence of catalogued 8-aminomethyl derivatives (CAS 610760-18-4 and 637747-30-9) confirms that the 8-position tolerates bulky amine substituents without compromising scaffold integrity [2]. In contrast, the des-aryl analog (CAS 23866-72-0) lacks the 3-aryl group that contributes to target affinity and cannot serve as a direct surrogate for target engagement studies on aryl-binding pockets.

Comparative Metabolic Stability Assessment of Ethyl vs. Methyl Ester Chromone Prodrugs

The ethyl ester of the target compound, compared to the methyl ester analog (CAS 859850-36-5), is predicted to exhibit 1.5–3× greater stability toward plasma and hepatic esterases based on the well-established relationship between ester alkyl chain length and hydrolytic half-life [1]. This makes the target compound a valuable tool compound for studies comparing the pharmacokinetic profiles of chromone-2-carboxylate ester prodrugs. In a typical experimental design, both the ethyl and methyl esters would be incubated in human plasma or liver microsomes, with LC-MS/MS quantification of the parent ester and the free carboxylic acid metabolite over time. The predicted differential stability allows researchers to select the appropriate ester for their desired release profile: the ethyl ester for sustained release (t₁/₂ ~ 30–90 min in plasma) or the methyl ester for rapid conversion (t₁/₂ ~ 10–40 min) [2].

Quote Request

Request a Quote for ethyl 7-hydroxy-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.